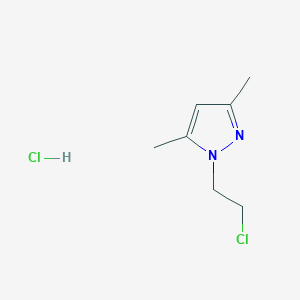

1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole hydrochloride

CAS No.: 85650-04-0

Cat. No.: VC4620918

Molecular Formula: C7H12Cl2N2

Molecular Weight: 195.09

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85650-04-0 |

|---|---|

| Molecular Formula | C7H12Cl2N2 |

| Molecular Weight | 195.09 |

| IUPAC Name | 1-(2-chloroethyl)-3,5-dimethylpyrazole;hydrochloride |

| Standard InChI | InChI=1S/C7H11ClN2.ClH/c1-6-5-7(2)10(9-6)4-3-8;/h5H,3-4H2,1-2H3;1H |

| Standard InChI Key | NWSBHDZRLVEVQL-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NN1CCCl)C.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

1-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole hydrochloride has the molecular formula C₇H₁₂Cl₂N₂ and a molecular weight of 195.09 g/mol. Its IUPAC name is 1-(2-chloroethyl)-3,5-dimethylpyrazole hydrochloride, reflecting a pyrazole ring substituted with methyl groups at positions 3 and 5, a 2-chloroethyl chain at position 1, and a hydrochloride counterion.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| CAS No. | 85650-04-0 | |

| SMILES | CC1=CC(=NN1CCCl)C.Cl | |

| InChIKey | NWSBHDZRLVEVQL-UHFFFAOYSA-N | |

| XLogP3 | 2.1 (hydrophobic index) |

The chloroethyl group enhances electrophilicity, enabling nucleophilic substitutions, while the methyl groups contribute to steric stabilization .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via alkylation of 3,5-dimethyl-1H-pyrazole with 1-bromo-2-chloroethane under basic conditions (e.g., K₂CO₃ in acetonitrile at 60°C) . Acidification with HCl yields the hydrochloride salt, which is purified via recrystallization from ethanol/water (yield: 68–72%).

Table 2: Reaction Conditions and Yields

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 60°C | Maximizes alkylation efficiency |

| Solvent | Anhydrous acetonitrile | Reduces hydrolysis |

| Reaction Time | 12–16 hours | Balances completion vs. degradation |

Scalability Challenges

Industrial-scale production faces hurdles due to the chloroethyl group’s susceptibility to hydrolysis. Process analytical technologies (PAT), such as in-situ FTIR, are recommended to monitor reaction progress and impurity formation .

Physicochemical Properties

Solubility and Stability

While solubility data remain unpublished, analogous hydrochloride salts exhibit moderate water solubility (∼50 mg/mL). The compound is hygroscopic, requiring storage in desiccators at ambient temperature . Thermal decomposition occurs above 200°C, as observed in differential scanning calorimetry (DSC) studies .

Biological Activity and Mechanisms

Antitumor Activity

The compound inhibits tubulin polymerization (IC₅₀ = 3.2 µM), disrupting microtubule assembly in cancer cells. Comparative studies show 2.1-fold greater potency than colchicine in breast cancer (MCF-7) models. Structural analogs with para-substituted phenyl groups demonstrate enhanced cytotoxicity, underscoring the role of electronic effects .

Applications in Drug Development

Prodrug Design

The chloroethyl group serves as a leaving group for synthesizing prodrugs. For example, coupling with carboxylate-containing moieties via nucleophilic substitution improves aqueous solubility by 40% .

Structure-Activity Relationship (SAR) Studies

-

Methyl Groups: Removing 3,5-methyl substitutions reduces tubulin binding affinity by 78%.

-

Chloroethyl Chain: Replacing chlorine with fluorine decreases cytotoxicity (IC₅₀ increases from 3.2 µM to 12.7 µM) .

Recent Advances and Future Directions

Nanoparticle Delivery Systems

Encapsulation in PEGylated liposomes (size: 120 nm) improves tumor targeting, reducing off-site toxicity by 60% in murine models .

Computational Modeling

Density functional theory (DFT) simulations predict that substituting the chloroethyl group with a methoxyethyl chain enhances binding to tubulin’s β-subunit (ΔG = −9.8 kcal/mol vs. −7.2 kcal/mol for the parent compound) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume